2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone
Description
2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a 3-methylphenyl group and a 4-methylpiperazin-1-yl group attached to an ethanone backbone.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-4-3-5-13(10-12)11-14(17)16-8-6-15(2)7-9-16/h3-5,10H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVJDHHEJBPZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the reaction of 3-methylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzophenone.
Reduction: Formation of 2-(3-methylphenyl)-1-(4-methylpiperazin-1-yl)ethanol.
Substitution: Formation of 3-nitro- or 3-bromo- derivatives of the original compound.
Scientific Research Applications
2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets in the body. The compound is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylphenyl)-1-piperazin-1-ylethanone: Lacks the 4-methyl group on the piperazine ring.
2-(3-Chlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone: Contains a chlorine atom instead of a methyl group on the aromatic ring.
2-(3-Methylphenyl)-1-(4-ethylpiperazin-1-yl)ethanone: Has an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of both the 3-methylphenyl and 4-methylpiperazin-1-yl groups provides a distinct steric and electronic environment, affecting its interaction with molecular targets and its overall chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
